molecular formula C7H8N4S2 B1619069 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-89-7

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1619069
CAS No.: 6288-89-7
M. Wt: 212.3 g/mol
InChI Key: PSGYPWNZPPVWPM-UHFFFAOYSA-N
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Description

“4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimido[4,5-d]pyrimidine, which is a class of bicyclic [6 + 6] systems . These compounds have significant chemistry and biological applications, and have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 3-Cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine was synthesized by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine, followed by Dimroth rearrangement and methylation of the resulting 3-cyano-4,6-dimercaptopyrazolo[3,4-d]-pyrimidine with methyl iodide .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic techniques, such as 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Structural Applications

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile ligand and precursor for synthesizing complex metallic grids, showcasing the potential for encapsulating anions and demonstrating unique cation-anion interactions in solution. The presence of methyl groups on the pyrazolyl rings introduces structural distortions, highlighting its role in modulating the properties of the resultant metallic grids (Manzano et al., 2008). Additionally, it contributes to the efficient regiospecific synthesis of various heterocycles, indicating its utility in organic synthesis for creating compounds with potential aldehyde functionalities (Mahata et al., 2003).

Antimicrobial and Anticancer Applications

The compound and its derivatives have been evaluated for antimicrobial activities, with some showing effectiveness against pathogenic bacteria, suggesting its potential as a component in antimicrobial coatings or drugs (El‐Wahab et al., 2015). Furthermore, its synthesis strategies have facilitated the development of novel compounds with in vitro anticancer activity, demonstrating the therapeutic potential of this compound derivatives against various cancer cell lines (Waghmare et al., 2013).

Structural and Interaction Studies

The compound's derivatives have been analyzed for their gas-phase conformational stabilities and intramolecular π–π interactions, providing insights into their potential pharmaceutical and material science applications based on their molecular structures and interactions (Yadava et al., 2011). Additionally, its role in the synthesis of nucleosides and analogues highlights its utility in exploring new therapeutic agents (Misra et al., 1990).

Safety and Hazards

While specific safety and hazard information for “4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on “4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications. This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGYPWNZPPVWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=NN2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978628
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-89-7
Record name NSC11589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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